This compound can be classified under the category of oxadiazole derivatives, which are known for their diverse biological activities including anti-inflammatory and analgesic properties. The specific structural components suggest that it may also have potential as a kinase inhibitor or in other therapeutic roles. Research indicates that similar compounds can interact with biological pathways involved in inflammation and pain signaling .
The synthesis of N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions.
The molecular structure of N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can be represented in various forms:
InChI=1S/C20H22N4O3/c1-3-4-11-21-17(25)13-24-12-7-10-16(20(24)26)19-22-18(23-27-19)15-9-6-5-8-14(15)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,25)
The structure features:
Property | Value |
---|---|
Molecular Formula | C20H22N4O3 |
Molecular Weight | 366.421 g/mol |
Melting Point | Not specified |
N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide may undergo various chemical reactions typical for amides and heterocycles:
The mechanism of action for N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide likely involves interactions at the molecular level with specific biological targets:
The physical properties of N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide include:
Property | Value |
---|---|
Appearance | Not specified |
Solubility | Not specified |
Stability | Not specified |
Chemical properties include reactivity towards acids/bases and susceptibility to oxidation/reduction reactions as previously discussed.
N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide has potential applications in:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6